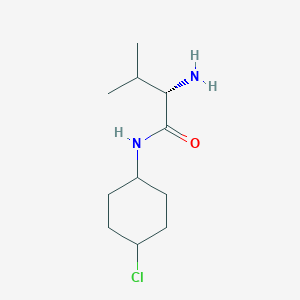

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide is a chiral amide derivative featuring a 4-chlorocyclohexyl substituent and a branched 3-methylbutyramide backbone. The (S)-configuration at the α-carbon of the amino group confers stereochemical specificity, which is critical for interactions in biological systems or synthetic applications.

Key structural attributes:

- Chiral center: (S)-configuration at the α-amino carbon.

- Substituents: A 4-chlorocyclohexyl group (lipophilic, electron-withdrawing) and a 3-methylbutyramide chain (branched aliphatic).

- Functional groups: Primary amine, amide, and cyclohexyl chloride.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-chlorocyclohexyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMHUXNGGPQABX-RTBKNWGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCC(CC1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCC(CC1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-cyclohexanone and (S)-3-methyl-2-aminobutyric acid.

Formation of Intermediate: The 4-chloro-cyclohexanone is first converted to 4-chloro-cyclohexylamine through reductive amination.

Amide Bond Formation: The intermediate 4-chloro-cyclohexylamine is then reacted with (S)-3-methyl-2-aminobutyric acid to form the desired amide bond under appropriate coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

Substitution: The chlorine atom on the cyclohexyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Conversion to amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

One of the primary applications of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide is in oncology. The compound has been investigated for its efficacy in enhancing the therapeutic effects of existing chemotherapeutic agents, particularly in the treatment of malignant tumors. Research indicates that it may improve the efficacy of anthracycline derivatives like bisantrene, which is known for its ability to induce DNA strand breaks and inhibit topoisomerase II, a critical enzyme involved in DNA replication .

1.2 Pain Management

The compound has also been studied for its potential role in pain management through its interaction with opioid receptors. Specifically, it demonstrates binding affinity to the μ-opioid receptor and the nociceptin/orphanin FQ peptide receptor (ORL-1). These interactions suggest that it could be developed as an analgesic with fewer side effects compared to traditional opioids .

Case Studies and Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to three classes of analogs based on substituent modifications:

Table 1: Structural Comparison

Key Observations :

Substituent Bulkiness: The 4-chlorocyclohexyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like trifluoroethyl () or benzyl derivatives (–6). This may enhance membrane permeability but reduce solubility .

Electronic Effects :

- The chloro group in the target compound is electron-withdrawing, which could polarize the amide bond and influence reactivity or binding interactions. In contrast, methylsulfanyl (–6) and trifluoroethyl () groups offer distinct electronic profiles (e.g., sulfur’s polarizability or fluorine’s electronegativity) .

Stereochemical Complexity :

- The (S)-configuration is conserved in analogs from –6, highlighting its importance for chiral recognition in biological targets.

Table 2: Physicochemical Properties

Key Findings :

- Synthesis Challenges : The target compound and its benzyl analogs (–6) are listed as discontinued, suggesting synthetic difficulties (e.g., low yields or purification hurdles). In contrast, linear-chain analogs () achieve moderate yields (45–51%) via acyl chloride coupling .

- Thermal Stability : Higher melting points in compounds (142–182°C) correlate with crystalline packing due to linear acyl chains, whereas branched or bulky substituents (e.g., cyclohexyl) may reduce crystallinity .

Biological Activity

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H18ClN

- Molecular Weight : 215.73 g/mol

- IUPAC Name : this compound

The compound features an amino group, a chiral center, and a cyclohexyl ring substituted with a chlorine atom, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of Cyclohexane : To introduce the chlorine substituent.

- Formation of the Amide : Reacting the brominated cyclohexane with 3-methyl-butyramide under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may act as a modulator of various receptors involved in pain and inflammation pathways.

Pharmacological Profile

Recent studies have evaluated the compound's pharmacological properties, focusing on its potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings from various studies:

Case Studies

-

FABP4 Inhibition Study :

In a study evaluating various compounds for FABP4 inhibition, this compound demonstrated significant activity with an IC50 value of 2.97 µM, indicating its potential as a therapeutic agent in metabolic disorders. -

Opioid Receptor Interaction :

Research highlighted the compound's affinity for μ opioid receptors, suggesting its possible role in pain management therapies. The binding affinity was measured at 5.96 nM, positioning it as a candidate for further development in analgesic applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro-Cyclohexyl Group

The chlorine atom on the cyclohexane ring undergoes displacement reactions with nucleophiles. This is supported by methodologies used for analogous aryl/cyclohexyl chlorides:

For example, reductive amination with secondary amines (e.g., benzyl-methyl-amine) under NaBH₃CN catalysis replaces chlorine, forming N-substituted cyclohexylamines . Hydrolysis under acidic conditions yields 4-hydroxy derivatives, often with stereochemical control favoring the trans-isomer .

Amide Hydrolysis and Functionalization

The butyramide group undergoes hydrolysis or serves as a site for further derivatization:

The amide’s resistance to enzymatic degradation makes it a target for prodrug strategies. Acylation at the amide nitrogen is feasible under standard conditions .

Primary Amine Reactivity

The (S)-configured amino group participates in condensation and alkylation reactions:

For instance, treatment with triphosgene and ammonia generates urea derivatives (e.g., 25a–f , 29a–d ), which have shown enhanced pharmacological profiles in related compounds .

Cyclohexane Ring Modifications

The cyclohexane ring’s conformation influences reactivity and product selectivity:

| Modification | Method | Outcome | Stereochemical Impact | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | cis-1,2-Diol (minor) | Epimerization possible | |

| Hydrogenation | H₂, Pd/C | Fully saturated ring | Retains chair conformation |

Oxidation typically favors equatorial substituents due to steric effects, while hydrogenation preserves the ring’s stereochemical integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide, considering stereochemical purity?

- Methodological Answer : Stereochemical purity can be achieved using chiral auxiliaries or enantioselective catalysis. For example, Schiff base condensation (as in ) can be adapted by employing chiral amines or resolving agents to retain the (S)-configuration. Reaction conditions (e.g., low temperature, inert atmosphere) should be optimized to suppress racemization. Post-synthesis, chiral HPLC or polarimetry can validate enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign stereochemistry and confirm substituent positions (e.g., cyclohexyl and chloro groups) via coupling constants and NOE effects .

- IR Spectroscopy : Identify amide (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .

**How can reaction conditions be optimized to minimize racemization during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.